molecular formula C10H19ClN2OS B2384091 Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride CAS No. 2415517-01-8

Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride

Cat. No.: B2384091
CAS No.: 2415517-01-8
M. Wt: 250.79
InChI Key: BQCTURSTCSNDCP-UHFFFAOYSA-N
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Description

Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.

Mechanism of Action

Target of Action

The primary target of Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride, also known as PTM, is the CCR5 receptor . The CCR5 receptor is a chemokine receptor that belongs to the seven transmembrane G-protein coupled receptor family . It has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

PTM interacts with the CCR5 receptor, acting as an antagonist . This means it blocks the receptor, preventing its normal function. Most CCR5 antagonists, including PTM, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . Another common feature of most of the antagonists is the presence of two or more lipophilic groups in the ligand .

Biochemical Pathways

The antagonistic action of PTM on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, PTM prevents the entry of HIV-1, particularly the R5-tropic strains of the virus, into cells .

Pharmacokinetics

It is known that ptm is a white crystalline powder that is soluble in water and organic solvents, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of PTM’s action is the inhibition of HIV-1 entry into cells, thereby potentially preventing or slowing the progression of HIV-1 infection . In a study, compounds similar to PTM showed high activity, with IC50 values between 1 and 5 μg/mL, and were highly selective for the parasite .

Action Environment

The action of PTM can be influenced by various environmental factors. For instance, the solubility of PTM in water and organic solvents could affect its bioavailability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride typically involves the reaction of piperidine and thiomorpholine derivatives under controlled conditions. One common method includes the use of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-4-yl(phenyl)methanone;hydrochloride
  • Piperidin-4-yl(morpholin-4-yl)methanone;hydrochloride
  • Piperidin-4-yl(pyrrolidin-4-yl)methanone;hydrochloride

Uniqueness

Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride is unique due to the presence of both piperidine and thiomorpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS.ClH/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFAYYRDYGHCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCSCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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